6-(Furan-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “6-(Furan-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is an organic compound that contains a furan ring and a pyrimidine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan and pyrimidine rings in separate reactions, followed by their connection via a suitable functional group. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a furan ring attached to a pyrimidine ring. The exact three-dimensional structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . Pyrimidines also participate in a range of reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Endogenous Interferon Inducers
A study by Krutikov et al. (2022) elaborates on the synthesis of a series of 6-arylaminopyrimidine-2,4(1H,3H)-diones through transamination of 6-aminouracil, highlighting one of the compounds as an effective endogenous interferon inducer. This discovery underscores the potential of such compounds in enhancing the body's immune response, marking a significant advancement in the field of immunology and therapeutic interventions against viral infections (Krutikov et al., 2022).
Synthetic Pathways
The work of De Coen et al. (2015) focuses on the efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones via a straightforward three-step pathway, demonstrating the compound's role in the development of new heterocycles. This research not only expands the chemical library of furo[3,4-d]pyrimidine derivatives but also opens new avenues for further chemical modifications and applications in drug development and material science (De Coen et al., 2015).
Theoretical Studies
Essa and Jalbout (2008) conducted theoretical studies on the structural and electronic properties of 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1H-pyrimidine-2,4-dione molecules, comparing them with AZT molecules. Their findings provide valuable insights into the electronic properties and relative energies, facilitating the design of new compounds with potential therapeutic applications, particularly in antiviral therapies (Essa & Jalbout, 2008).
Antimicrobial Activity
Akhaja and Raval (2012) synthesized a series of tetrahydropyrimidine–isatin hybrids and evaluated their antibacterial, antifungal, and anti-tubercular activities. This research highlights the compound's potential as a scaffold for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Akhaja & Raval, 2012).
Antioxidant Evaluation
Mansouri et al. (2012) explored the antioxidant properties of Biginelli-type pyrimidines, including derivatives with a furan moiety at the C-4 position. Their study contributes to understanding the compound's role in combating oxidative stress and its potential applications in developing antioxidant therapies (Mansouri et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with a variety of targets in the body. They are often incorporated into medicinal compounds due to their ability to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Mode of Action
Furan derivatives in general have been found to interact with various receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical Pathways
For example, some furan derivatives have been found to inhibit the PI3K/AKT/NF-κB signaling pathway, which plays a key role in inflammation .
Pharmacokinetics
The presence of the furan ring in a compound generally improves its pharmacokinetic characteristics, optimizing solubility and bioavailability parameters .
Result of Action
Furan derivatives have been found to have a broad range of therapeutic properties, including anti-anxiolytic, anti-bacterial, anti-cholinergic, anti-fungal, anti-glaucoma, anti-histamine, anti-neoplastic, and anti-viral effects .
properties
IUPAC Name |
6-(furan-3-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-8(12)4-7(10-9(11)13)6-2-3-14-5-6/h2-5H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIFXACUJCMRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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